molecular formula C29H40Br2 B031703 9,9-Dioctyl-2,7-dibromofluorene CAS No. 198964-46-4

9,9-Dioctyl-2,7-dibromofluorene

Cat. No. B031703
CAS No.: 198964-46-4
M. Wt: 548.4 g/mol
InChI Key: CYKLQIOPIMZZBZ-UHFFFAOYSA-N
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Patent
US06730417B2

Procedure details

This compound was prepared from 2,7-dibromofluorene and n-octyl bromide, using a similar procedure as described in Example III. The product was obtained in an 85% yield as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[CH2:16](Br)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([CH2:13][CH2:14][CH2:2][CH2:3][CH2:4][CH2:12][CH2:11][CH3:10])([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained in an 85% yield as colorless crystals

Outcomes

Product
Name
Type
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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